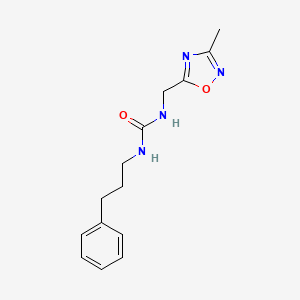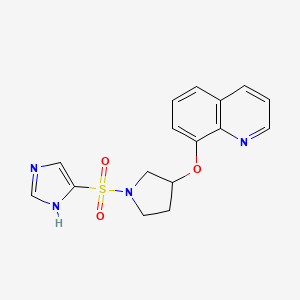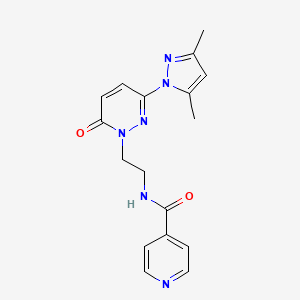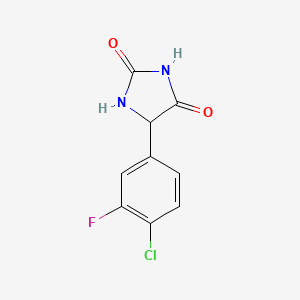![molecular formula C18H13ClN4O4S B2906922 N-(2H-1,3-benzodioxol-5-yl)-2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide CAS No. 955760-59-5](/img/structure/B2906922.png)
N-(2H-1,3-benzodioxol-5-yl)-2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-benzodioxol-5-yl)-2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazole ring, and a urea linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Synthesis of the thiazole ring: This step often involves the condensation of α-haloketones with thiourea under basic conditions.
Coupling of the benzo[d][1,3]dioxole and thiazole units: This can be done using palladium-catalyzed cross-coupling reactions.
Introduction of the urea linkage: This step typically involves the reaction of isocyanates with amines under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized under strong oxidizing conditions.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N-(2H-1,3-benzodioxol-5-yl)-2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
相似化合物的比较
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-yl)-2-(3-phenylureido)thiazole-4-carboxamide
- N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazole-4-carboxamide is unique due to the presence of the 3-chlorophenyl group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4S/c19-10-2-1-3-11(6-10)21-17(25)23-18-22-13(8-28-18)16(24)20-12-4-5-14-15(7-12)27-9-26-14/h1-8H,9H2,(H,20,24)(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUGUJYJJWXQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methoxy-N-[(2-methoxyphenyl)methyl]-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2906843.png)

![Methyl (2S)-2-methyl-1-[3-(prop-2-enoylamino)propanoyl]pyrrolidine-2-carboxylate](/img/structure/B2906846.png)
![N-(4-chloro-1,3-benzothiazol-7-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2906847.png)

![4-[3-(4-FLUOROPHENYL)-1,2,4-OXADIAZOL-5-YL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE](/img/structure/B2906849.png)

![1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(pyridin-3-yl)methyl]azetidin-3-amine](/img/structure/B2906852.png)
![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(thiophen-2-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906853.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-phenylmorpholine-4-carboxamide](/img/structure/B2906854.png)
![2-[3-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-chloro-4-methylphenyl)acetamide](/img/structure/B2906855.png)

![ethyl 2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/new.no-structure.jpg)
![[3-(2-Phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2906862.png)
